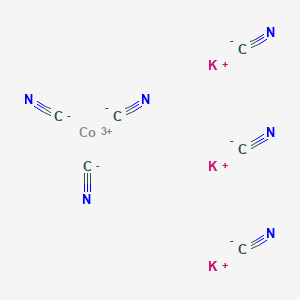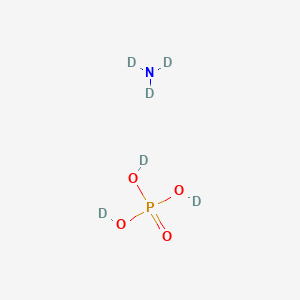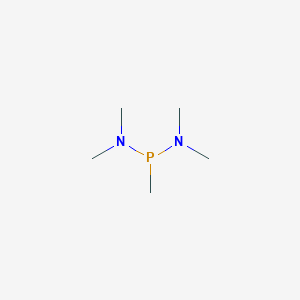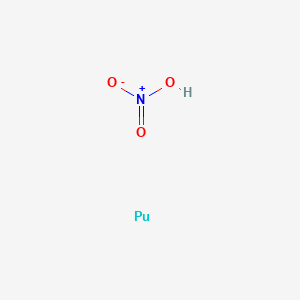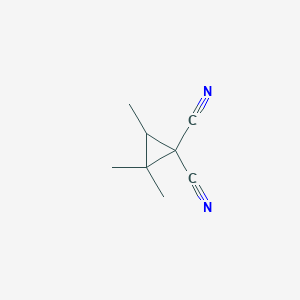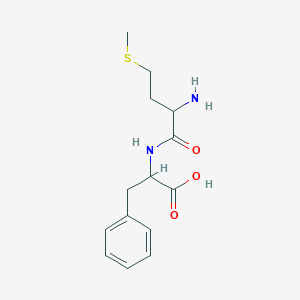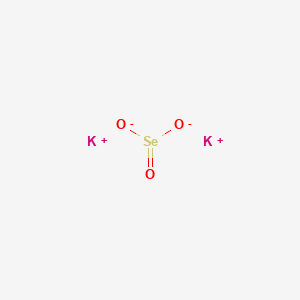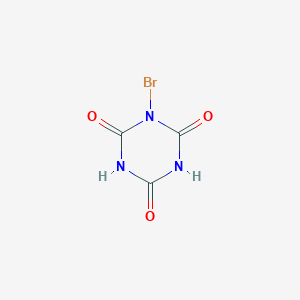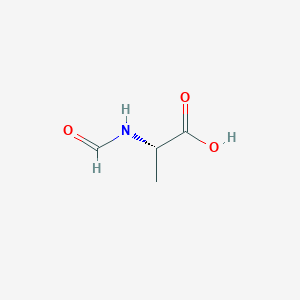
N-甲酰-L-丙氨酸
描述
N-Formyl-L-alanine (FAL) is an important amino acid derivative found in many organisms in nature, from bacteria to plants to humans. It is a key intermediate in amino acid biosynthesis and has been studied extensively for its role in metabolic pathways. FAL is also a valuable tool for scientists in the lab, as it can be used to study a variety of biochemical and physiological processes.
科学研究应用
构象分析
N-甲酰-L-丙氨酸用于二肽的构象分析 . 在一项研究中,优化了二肽模型的 243 种可能的构象,包括 87 种稳定的构象体 . 这项研究为理解二肽的稳定性和结构提供了宝贵的见解,二肽是蛋白质中最小的结构单元 .
蛋白质折叠研究
N-甲酰-L-丙氨酸的构象分析有助于理解蛋白质折叠 . 蛋白质折叠是生物学中的一个关键过程,因为它决定了蛋白质的三维结构,进而影响其功能 .
生化表征
N-甲酰-L-丙氨酸用于酶的生化表征 . 例如,它已被用于研究来自嗜热脂肪芽孢杆菌 CECT49 的 N-琥珀酰-氨基酸消旋酶 . 该酶对 N-甲酰-氨基酸的偏好高于对 N-乙酰-氨基酸的偏好 .
工业应用
N-甲酰-L-丙氨酸由于其在动态动力学拆分方法(也称为“酰胺酶法”)中的应用,具有潜在的工业应用 . 该过程用于生产光学纯化合物
安全和危害
作用机制
Target of Action
N-Formyl-L-alanine, a derivative of the amino acid alanine, is primarily involved in the initiation of protein synthesis . The compound’s primary targets are the ribosomes in cells, where it plays a crucial role in the protein synthesis process .
Mode of Action
N-Formyl-L-alanine interacts with its targets, the ribosomes, by entering the ribosome as N-formylmethionyl tRNA . This process occurs in Escherichia coli and other bacteria as well as in the mitochondria of eukaryotic cells . The interaction results in the initiation of protein synthesis, marking the starting point of the formation of new proteins .
Biochemical Pathways
N-Formyl-L-alanine is part of the kynurenine pathway, which leads to the formation of several metabolites . The main route of the kynurenine pathway leads to the formation of N-formyl kynurenine, L-kynurenine, 3-hydroxykynurenine, 3-hydroxyanthranilic acid, quinolinic acid, nicotinic acid, and ultimately, nicotinamide adenine dinucleotides .
Pharmacokinetics
It is known that the compound can be used for amino acid synthesis , suggesting that it may be absorbed and distributed in the body to participate in various biochemical processes.
Result of Action
The primary result of N-Formyl-L-alanine’s action is the initiation of protein synthesis . By entering the ribosome as N-formylmethionyl tRNA, it facilitates the formation of new proteins, which are essential for various cellular functions .
Action Environment
The action of N-Formyl-L-alanine can be influenced by various environmental factors. For instance, the presence of certain metal ions, such as Co2+, Ni2+, or Mn2+, is required for the activity of enzymes that hydrolyze N-Formyl-L-alanine . Furthermore, the compound’s action can be affected by the pH and temperature of its environment .
生化分析
Biochemical Properties
N-Formyl-L-alanine participates in numerous biochemical reactions. It interacts with various enzymes and proteins, contributing to the stability and functionality of these biomolecules . The nature of these interactions often involves hydrogen bonding and electrostatic interactions .
Cellular Effects
N-Formyl-L-alanine influences various types of cells and cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can modulate the activity of certain enzymes, thereby influencing the metabolic pathways within the cell .
Molecular Mechanism
At the molecular level, N-Formyl-L-alanine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can alter the conformation and function of these biomolecules, influencing the overall biochemical reactions within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Formyl-L-alanine can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function are important considerations in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Formyl-L-alanine can vary with different dosages in animal models. High doses of the compound may lead to toxic or adverse effects, while lower doses may exhibit threshold effects .
Metabolic Pathways
N-Formyl-L-alanine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
N-Formyl-L-alanine is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of N-Formyl-L-alanine can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
属性
IUPAC Name |
(2S)-2-formamidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-3(4(7)8)5-2-6/h2-3H,1H3,(H,5,6)(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBATDDRZARFDZ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878743 | |
| Record name | DL-Alanine, N-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10512-86-4, 5893-10-7 | |
| Record name | N-Formylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10512-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formyl-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005893107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Formyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010512864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Alanine, N-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-formyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is N-Formyl-L-alanine often used in computational chemistry to study protein structure?
A1: N-Formyl-L-alanine is a small molecule that simplifies the complexities of larger peptides while retaining key structural features. Specifically, it includes the peptide bond and allows for the exploration of backbone dihedral angles (phi and psi), which are crucial determinants of protein conformation. [, ]
Q2: What are the main conformational states of N-Formyl-L-alanine as revealed by computational studies?
A2: Theoretical investigations utilizing methods like AM1 semi-empirical calculations coupled with genetic algorithms have identified five major conformational regions for N-Formyl-L-alanine on the Ramachandran plot: ɣL, ɣD, ɛL, D and αD. These regions represent different arrangements of the peptide backbone, with ɣL often identified as the global minimum energy conformation. [, ]
Q3: How do different computational methods compare in predicting the conformational space of N-Formyl-L-alanine?
A3: Research suggests that the accuracy and level of detail in characterizing N-Formyl-L-alanine's conformational space depend on the chosen computational method. While semi-empirical methods like PM3 and AM1 predict a varying number of minima (seven and four, respectively), ab initio calculations with larger basis sets tend to identify fewer minima. This highlights the influence of computational complexity on accurately representing the molecule's energy landscape. []
Q4: Can you explain how experimental techniques and computational chemistry work together in studying N-Formyl-L-alanine?
A4: Researchers have successfully correlated experimental measurements with theoretical calculations for N-Formyl-L-alanine. For instance, solid-state NMR studies on tripeptides containing alanine provided experimental chemical shift anisotropy (CSA) values. These values were then compared to ab initio chemical shielding calculations performed on an N-Formyl-L-alanine amide fragment over different phi/psi angles. This combined approach allowed researchers to predict backbone dihedral angles in the tripeptide based solely on the α-carbon CSA, demonstrating the power of integrating experimental and computational data. []
Q5: What is the significance of studying N-Formyl-L-alanine's conformational space in a broader scientific context?
A5: A deeper understanding of N-Formyl-L-alanine's conformational preferences provides a foundation for comprehending the structure and folding patterns of more complex peptides and proteins. By elucidating the energetic contributions of different backbone conformations in this model system, researchers can refine force fields and computational methods used to predict protein structures and design novel peptides with specific structural and biological properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



